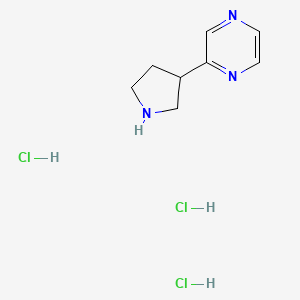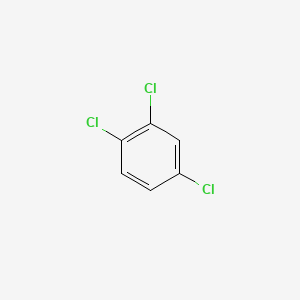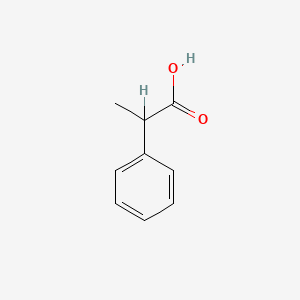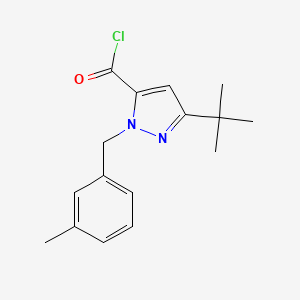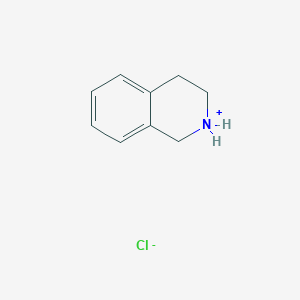![molecular formula C12H11Cl2NO5S B7766745 [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate CAS No. 85030-58-6](/img/structure/B7766745.png)
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted phenyl ring and a phenoxy group, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)phenol with an appropriate amine under acidic conditions to form the azanium ion. The resulting compound is then treated with sulfuric acid to yield the hydrogen sulfate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction can produce dechlorinated derivatives. Substitution reactions typically result in the formation of new phenoxy or amino-substituted compounds .
Aplicaciones Científicas De Investigación
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of disinfectants, preservatives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately leading to cell death. This mechanism is particularly effective against bacteria and fungi, making it a valuable compound in antimicrobial research .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use as an antibacterial and antifungal agent.
2-Chloromethyl-2-phenylpropane: Used in organic synthesis as a building block for more complex molecules.
Ethanol, 2-(4-chlorophenoxy)-: Utilized in the synthesis of various organic compounds .
Uniqueness
[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate stands out due to its dual chloro-substituted phenyl and phenoxy groups, which confer unique chemical properties and reactivity. This makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
85030-58-6 |
|---|---|
Fórmula molecular |
C12H11Cl2NO5S |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chlorophenoxy)aniline;sulfuric acid |
InChI |
InChI=1S/C12H9Cl2NO.H2O4S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;1-5(2,3)4/h1-7H,15H2;(H2,1,2,3,4) |
Clave InChI |
PMZYNKGDGNFNQV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.OS(=O)(=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)
